molecular formula C13H15N3O4 B15064363 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one CAS No. 828258-23-7

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one

Cat. No.: B15064363
CAS No.: 828258-23-7
M. Wt: 277.28 g/mol
InChI Key: RWWCKIRNEITJRF-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is a quinazolinone derivative characterized by a tricyclic aromatic core with three methoxy substituents at positions 5, 6, and 7, and an aziridine group at position 2. Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The trimethoxy substitution pattern may enhance lipophilicity and metabolic stability compared to hydroxylated analogs, influencing bioavailability and target binding .

Properties

CAS No.

828258-23-7

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-(aziridin-1-yl)-5,6,7-trimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O4/c1-18-8-6-7-9(11(20-3)10(8)19-2)12(17)15-13(14-7)16-4-5-16/h6H,4-5H2,1-3H3,(H,14,15,17)

InChI Key

RWWCKIRNEITJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(NC2=O)N3CC3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one typically involves the reaction of 5,6,7-trimethoxy-4(1H)-quinazolinone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the aziridine ring onto the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one involves the alkylation of DNA, leading to the formation of DNA cross-links. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • The aziridine group in the target compound distinguishes it from most analogs, which typically feature bulkier or less reactive amine substituents.

Comparison with Flavone Derivatives

Although flavones (e.g., apigenin, genkwanin) share methoxy/hydroxy substitution patterns, their bicyclic benzopyrone core differs fundamentally from quinazolinones. For example:

Research Findings and Implications

  • Anticancer Potential: Aziridine-containing quinazolinones are hypothesized to act as DNA alkylating agents, similar to mitomycin C. This mechanism is absent in non-aziridine analogs, which may rely on kinase inhibition or intercalation .
  • Physicochemical Properties : The 5,6,7-trimethoxy configuration likely enhances solubility in organic solvents compared to hydroxylated flavones, though aziridine’s reactivity may reduce stability under acidic conditions .

Biological Activity

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core substituted with an aziridine moiety and three methoxy groups. This structural configuration is believed to contribute to its unique biological properties.

Antitumor Activity

Research indicates that compounds with aziridine and quinazolinone structures exhibit significant antitumor activity. For instance, aziridine derivatives have been shown to induce apoptosis in cancer cells by disrupting DNA synthesis through the formation of DNA cross-links . In vitro studies have demonstrated that 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

The mechanism of action for this compound involves:

  • DNA Interaction : The aziridine ring is known for its ability to alkylate DNA, leading to strand breaks and inhibiting replication .
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells .
  • Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Study 1: Antileukemic Activity

In a study evaluating the antileukemic properties of various aziridine derivatives, 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one was tested against L1210 lymphoid leukemia cells in BDF1 mice. The results indicated a dose-dependent response with significant inhibition of tumor growth compared to control groups .

Study 2: Solid Tumor Efficacy

Another investigation assessed the compound's efficacy against solid tumors. The results showed that treatment with this quinazolinone derivative led to a substantial reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues .

Data Summary

Biological Activity Effect Cell Line/Model Reference
AntileukemicCytotoxicityL1210 leukemia cells
Tumor Growth InhibitionSignificant reductionXenograft models
Cell Cycle ArrestG2/M phase arrestVarious cancer cell lines
ROS ProductionIncreased levelsTreated cancer cells

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